molecular formula C11H12O B3053775 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one CAS No. 56061-32-6

Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one

Cat. No.: B3053775
CAS No.: 56061-32-6
M. Wt: 160.21 g/mol
InChI Key: RTSFHXAJUWXVQZ-UHFFFAOYSA-N
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Description

Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one (hereafter referred to as Compound A) is a polycyclic "cage" hydrocarbon characterized by its rigid, three-dimensional structure. It is synthesized via the rearrangement of Cookson's diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione) using chlorosulfonic acid in chloroform, followed by acidic hydrolysis . The stereochemistry of Compound A is confirmed via X-ray crystallography, revealing a syn-stereochemistry arrangement . This compound serves as a key intermediate for synthesizing D3-trishomocubane derivatives and bioactive molecules with hydroxy/amino functional groups, which have applications in neuroprotection and Parkinson’s disease research .

Properties

IUPAC Name

pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSFHXAJUWXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C4C5=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971439
Record name Octahydro-1,3,5-(methanetriyl)cyclopenta[cd]pentalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56061-32-6
Record name NSC124094
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydro-1,3,5-(methanetriyl)cyclopenta[cd]pentalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps :

    Diels-Alder Reaction: Cyclopentadiene is reacted with 1,4-benzoquinone to form an adduct.

    [2+2] Photocycloaddition: The adduct undergoes a [2+2] photocycloaddition to form a more complex intermediate.

    Huang-Minlon Reduction: The intermediate is then subjected to Huang-Minlon reduction to yield the final product, Pentacyclo[6.3.0.0{3,10}.0^{5,9}]undecan-4-one.

Chemical Reactions Analysis

Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one has several scientific research applications :

    Chemistry: It serves as a building block for synthesizing more complex polycyclic compounds and studying reaction mechanisms.

    Materials Science: Due to its high stability and unique structure, it is explored for use in high-energy materials and as an additive to enhance the properties of other materials.

    Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a probe for studying biological systems.

    Industry: Its application in enhancing the energy density of fuels has been investigated, particularly in the context of high-energy additives for liquid hydrocarbon fuels.

Mechanism of Action

The mechanism by which Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one exerts its effects is primarily related to its rigid, cage-like structure . This structure imparts significant stability and resistance to deformation, making it an excellent candidate for high-energy applications. The molecular targets and pathways involved in its action are still under investigation, particularly in the context of its potential biological applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Compound A and Related Cage Compounds
Compound Name (IUPAC) Structural Features Key Functional Groups Primary Applications
Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one Syn-stereochemistry, fused pentacyclic ring system with ketone at position 4 Ketone Intermediate for D3-trishomocubanes, neuroprotectants
Cookson's Diketone (PCU) Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione Two ketones Scaffold for oxa-/aza-bridged amines, MAO-B inhibitors
D3-Trishomocubane Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane derivatives with amino groups Amines Anti-Parkinson agents, Ca²⁺ channel blockers
4,4′-Spirobi[PCU] Double-cage structure with spiro carbon linkage None (pure hydrocarbon) High-energy-density fuels (density: 1.27 g/cm³)
Oxa-PCU Amines (e.g., NGP1-01) Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane with oxa/aza bridges Amines, nitrobenzoates Dopamine uptake inhibition, neuroprotection
Physicochemical Stability
  • Compound A : Stable under acidic conditions but prone to lactone formation via Baeyer-Villiger oxidation .
  • PCU Cyanoderivatives: Enhanced thermal stability due to cyanosilylation, enabling applications in high-energy materials .

Challenges and Limitations

  • Stereochemical Ambiguity: NMR struggles to distinguish lactam regioisomers (e.g., 11-amino vs. 8-hydroxylactam derivatives) .
  • Synthetic Complexity : Multi-step synthesis of spirobi-PCU derivatives limits scalability despite high energy density .
  • Bioactivity Selectivity : Oxa-PCU amines require precise substituent tuning to avoid off-target effects (e.g., MAO-B inhibition) .

Biological Activity

Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one is a polycyclic compound notable for its unique cage-like structure and potential biological applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Overview of this compound

This compound belongs to the trishomocubane family and is characterized by a rigid framework that imparts significant stability and unique chemical properties. Its synthesis typically involves multiple steps including Diels-Alder reactions and Huang-Minlon reductions, which yield a compound that serves as a scaffold for further chemical modifications and biological evaluations .

The biological activity of this compound is primarily attributed to its structural rigidity and the ability to interact with various biological targets. The compound's unique configuration allows it to engage in specific interactions with enzymes and receptors, potentially influencing cellular pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Human Cancer Cell Lines : The compound exhibited moderate cytotoxicity against several human cancer cell lines including A375 (melanoma) and A549 (lung carcinoma), with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity : In vitro assays showed that this compound has antibacterial properties against Bacillus subtilis and Candida albicans with inhibition zones ranging from 7 to 10 mm .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared to other pentacyclic compounds:

Compound NameStructure TypeBiological Activity
Pentacyclo[5.4.0]undecaneSimilar polycyclic structureLimited cytotoxicity
TrishomocubaneRelated structure with different arrangementLow antimicrobial activity
CytochalasinsNatural products with pentacyclic frameworksHigh cytotoxicity against cancer cells

Case Studies

  • Endophytic Fungi Derivatives : Research involving derivatives from endophytic fungi has shown that compounds related to this compound exhibit varied biological activities including antibacterial properties but limited effectiveness against human cancer cell lines .
  • Synthetic Modifications : Studies on modified versions of this compound have indicated enhanced biological activity through structural alterations that improve interaction with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one
Reactant of Route 2
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one

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